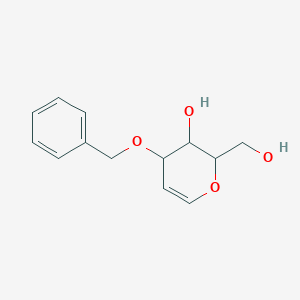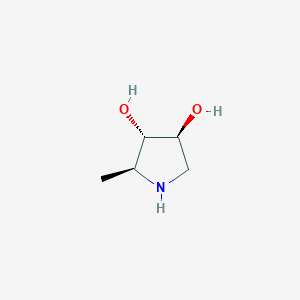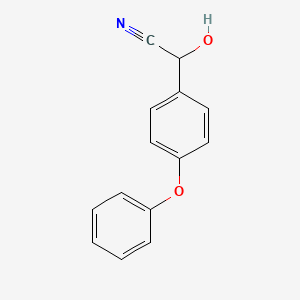![molecular formula C14H18N2O6S B12092044 6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B12092044.png)
6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane is a chemical compound with the molecular formula C14H18N2O6S and a molecular weight of 342.37 g/mol This compound is known for its unique spirocyclic structure, which includes a nitrogen atom within the spiro ring system
Métodos De Preparación
The synthesis of 6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane involves several steps, typically starting with the formation of the spirocyclic core. The synthetic route may include the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the nitrophenyl group: This step involves the nitration of a phenyl ring, followed by its attachment to the spirocyclic core.
Análisis De Reacciones Químicas
6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl and sulfonyl groups may play a role in binding to these targets, while the spirocyclic core provides structural stability and specificity .
Comparación Con Compuestos Similares
Similar compounds to 6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane include other spirocyclic compounds with sulfonyl and nitrophenyl groups. Some examples are:
6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]octane: Similar structure but with an eight-membered spiro ring.
6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]nonane: Similar structure but with a nine-membered spiro ring.
6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]decane: Similar structure but with a ten-membered spiro ring.
The uniqueness of this compound lies in its specific ring size and the presence of both methoxy and nitrophenyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C14H18N2O6S |
|---|---|
Peso molecular |
342.37 g/mol |
Nombre IUPAC |
6,6-dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C14H18N2O6S/c1-21-14(22-2)7-13(8-14)9-15(10-13)23(19,20)12-6-4-3-5-11(12)16(17)18/h3-6H,7-10H2,1-2H3 |
Clave InChI |
ZGOJGEFFPPYWEU-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC2(C1)CN(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one](/img/structure/B12091967.png)

![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12091971.png)









![Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl-](/img/structure/B12092040.png)
